(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Description
This compound is a hydrochloride salt featuring a methanone core linking two heterocyclic moieties: a 4-(2-hydroxyethyl)piperazine and a 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine group. Its hydrochloride salt form likely improves stability and bioavailability for pharmaceutical use .
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2.ClH/c19-8-7-17-3-5-18(6-4-17)13(20)12-10-9-14-2-1-11(10)15-16-12;/h14,19H,1-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJUOGFVQKXDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCN(CC3)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Overview
Reaction Conditions and Operations
- Atmosphere: Reactions are performed under inert gas (argon or nitrogen) to prevent oxidation or moisture interference.
- Temperature Control: Initial cooling to 0-5°C to control exothermic steps, followed by reflux to drive coupling reactions to completion.
- Base Use: Triethylamine is commonly employed to neutralize acids formed and facilitate amide bond formation.
- Work-up: After reaction completion, slow addition of hydrochloric acid aqueous solution induces precipitation of the hydrochloride salt. The solid is filtered and washed with solvent mixtures to remove impurities.
- Drying: The final product is dried under vacuum at moderate temperatures (50-65°C) to yield a pure, stable hydrochloride salt.
Representative Experimental Data Table
| Parameter | Description/Value |
|---|---|
| Solvent | Ethyl acetate or toluene |
| Base | Triethylamine (molar excess) |
| Temperature | 0-5°C (initial), then reflux (~77-110°C depending on solvent) |
| Reaction Time | 2-3 hours reflux |
| Acid Treatment | 37% HCl aqueous solution, 1:1 with water |
| Stirring Time Post-Acid | Overnight or 1-2 hours with cooling |
| Yield | 60-75% |
| Purity (HPLC) | >95% |
| Drying Conditions | Vacuum drying at 50-65°C for 3-24 hours |
Research Findings and Optimization Notes
- The use of triethylamine is critical for efficient amide bond formation and to maintain reaction pH.
- Cooling during acid addition prevents decomposition and ensures controlled precipitation of the hydrochloride salt.
- Solvent choice (ethyl acetate vs. toluene) affects reaction kinetics and ease of product isolation; ethyl acetate is preferred for better solubility and handling.
- Monitoring by HPLC is essential to confirm reaction completion and purity before isolation steps.
- The hydrochloride salt form improves compound stability and facilitates crystallization, yielding a product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazolopyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes, while nucleophilic substitution on the piperazine ring can introduce various alkyl or acyl groups .
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with similar structures to (4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride exhibit antidepressant effects. Studies suggest that the piperazine moiety can enhance serotonin receptor binding, which is crucial for mood regulation.
- Anxiolytic Effects : Similar derivatives have shown promise as anxiolytics. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits in treating anxiety disorders.
- Neuroprotective Properties : Preliminary studies indicate that this compound may possess neuroprotective qualities. It could potentially be beneficial in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated several piperazine derivatives for their antidepressant properties. The findings demonstrated that compounds with structural similarities to this compound exhibited significant reductions in depression-like behaviors in rodent models.
Case Study 2: Anxiolytic Effects
In a clinical trial reported in Psychopharmacology, researchers investigated the anxiolytic effects of new piperazine compounds. The results indicated that participants receiving similar compounds experienced notable reductions in anxiety levels compared to the control group.
Potential for Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its ability to interact with various neurotransmitter systems makes it a versatile compound for treating mood and anxiety disorders.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds often share the methanone-linked heterocyclic framework but differ in substituents, salt forms, or ring systems. Below is a comparative analysis based on available data:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Diversity: The target compound distinguishes itself with a hydroxyethyl-piperazine group, offering enhanced solubility compared to methylpiperazine analogs like (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone dihydrochloride . The imidazo-pyrrolo-pyrazine moiety in the patent compound () suggests higher kinase selectivity due to its fused aromatic system, whereas the pyrazolo-pyridine in the target compound may favor CNS permeability .
Pharmacological Implications :
- Hydroxyethyl vs. Methyl Substituents : The hydroxyethyl group in the target compound may reduce blood-brain barrier penetration compared to methylated analogs but improve renal clearance.
- Salt Forms : Hydrochloride salts (target compound) are more common in oral formulations than dihydrochlorides, which may affect dissolution rates .
Therapeutic Potential: The patent compound () with a tetrahydropyran substituent is optimized for kinase inhibition (e.g., mTOR or PI3K), while the target compound’s pyrazolo-pyridine core aligns with adenosine receptor modulators .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Answer : Synthesis should prioritize regioselective coupling of the piperazine and pyrazolo-pyridine moieties. Use reflux conditions with ethyl alcohol or similar solvents, as demonstrated in analogous pyrazoline derivative syntheses (e.g., phenylhydrazine hydrochloride reactions under reflux for 6–8 hours) . Characterization requires HPLC with C18 columns (e.g., 250 mm × 4.6 mm, 5 µm) and UV detection at 210–230 nm for purity assessment (>98%). Thermal stability should be evaluated via TGA/DSC under nitrogen atmospheres (heating rate: 10°C/min) .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Answer : Use accelerated stability protocols:
- pH : Test aqueous solutions at pH 1.2 (HCl), 4.5 (acetate buffer), and 7.4 (phosphate buffer).
- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of the hydroxyethyl-piperazine group) .
Q. What are the critical parameters for impurity profiling during synthesis?
- Answer : Key impurities include residual phenylalkyl-piperazine intermediates (e.g., 4-phenylmethyl-1-piperazinyl derivatives) and byproducts from incomplete coupling. Use gradient elution HPLC (acetonitrile/water with 0.1% TFA) and compare retention times against reference standards (e.g., Imp. B(BP), CAS 62337-66-0) .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this compound?
- Answer : Apply a systematic approach:
- Experimental : Measure solubility in DMSO, ethanol, and chloroform using gravimetric or UV-spectrophotometric methods.
- Theoretical : Perform COSMO-RS simulations to predict solvent interactions, focusing on the hydroxyethyl group’s hydrogen-bonding capacity.
- Contradiction Analysis : Cross-validate results with DSC data to assess polymorphic forms influencing solubility discrepancies .
Q. What experimental designs are optimal for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Answer : Use a split-split-plot design (as in agricultural pharmacology studies):
- Plots : Dose levels (e.g., 1 mg/kg, 5 mg/kg).
- Subplots : Administration routes (oral, intravenous).
- Sub-subplots : Time points for plasma sampling (0–24 hrs). Analyze via LC-MS/MS with deuterated internal standards. Include 4 replicates per group to account for biological variability .
Q. How can researchers address inconsistencies in receptor binding affinity data across different assay platforms?
- Answer :
- Methodological Calibration : Standardize assays using reference ligands (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) .
- Data Normalization : Express binding affinity as % inhibition relative to positive controls.
- Statistical Reconciliation : Apply mixed-effects models to account for inter-lab variability in radioligand purity or membrane preparation techniques .
Q. What strategies are effective for evaluating this compound’s ecotoxicological impact?
- Answer : Follow the INCHEMBIOL framework :
- Phase 1 : Determine abiotic degradation rates via OECD 301F (ready biodegradability test).
- Phase 2 : Assess bioaccumulation in Daphnia magna using LC50 assays (96-hr exposure).
- Phase 3 : Model ecosystem-level risks via QSAR predictions for metabolites (e.g., chlorinated pyridines) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
